(3-Fluoro-4-nitrophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJWHIKGYSSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448058 | |
| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160538-52-3 | |
| Record name | 3-Fluoro-4-nitrobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160538-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Fluoronitrophenylmethanamine Scaffold in Contemporary Chemical Science
The fluoronitrophenylmethanamine scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of both a fluorine atom and a nitro group imparts unique physicochemical properties to the molecule, influencing its reactivity, bioavailability, and interaction with biological targets.
The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring, enhance metabolic stability, and improve the binding affinity of a molecule to its target protein. nih.gov This is a widely employed strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but is also a key feature in many biologically active compounds. It is recognized as a pharmacophore in various therapeutic agents, including antibacterial and antineoplastic drugs. google.com
The combination of these two functional groups on a methanamine-substituted phenyl ring creates a versatile chemical entity. The amino group provides a reactive handle for further chemical modifications, allowing for the construction of a wide range of derivatives. This scaffold serves as a crucial intermediate in the synthesis of kinase inhibitors, which are at the forefront of cancer therapy, as well as other targeted therapeutic agents. google.comed.ac.uk
Overview of Research Trajectories for 3 Fluoro 4 Nitrophenyl Methanamine
Precursor Synthesis Approaches to the this compound Core
The creation of suitable precursors is a foundational aspect of synthesizing this compound. Key methods involve electrophilic aromatic nitration and nucleophilic aromatic substitution to introduce the necessary functional groups onto the aromatic ring.
Electrophilic Aromatic Nitration Precursors
Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. masterorganicchemistry.comyoutube.com In the context of synthesizing precursors for this compound, this typically involves the nitration of a substituted fluorobenzene (B45895) derivative. The reaction generally employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The fluorine atom on the benzene (B151609) ring directs the incoming nitro group primarily to the ortho and para positions.
For instance, the nitration of m-fluorophenol can be used to produce 3-fluoro-4-nitrophenol. google.com Similarly, 4-fluorobenzonitrile (B33359) can be nitrated to yield 4-fluoro-3-nitrobenzonitrile (B23716). chemicalbook.com The reaction conditions, such as temperature and reactant ratios, are crucial to control the regioselectivity and minimize the formation of byproducts. youtube.com
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| m-Fluorophenol | NaNO₃, H₂SO₄, H₂O, Benzene | 3-Fluoro-4-nitrophenol | Not specified | google.com |
| 4-Fluorobenzonitrile | Conc. H₂SO₄, KNO₃ | 4-Fluoro-3-nitrobenzonitrile | 35% | chemicalbook.com |
Nucleophilic Aromatic Substitution (SNAr) Routes for Precursors
Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful method for synthesizing precursors. masterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org The fluorine atom is a good leaving group in SNAr reactions.
A common strategy involves the displacement of a halide, often a chlorine atom, by a fluoride (B91410) ion. For example, 4-chloro-3-nitrobenzonitrile (B1361363) can be converted to 4-fluoro-3-nitrobenzonitrile by treatment with anhydrous potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach is valuable for introducing the fluorine atom at a specific position on the nitro-activated ring. Another example is the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene from 3,5-dinitro-1-(pentafluorosulfanyl)benzene via fluorodenitration. nih.govbeilstein-journals.org
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-3-nitrobenzonitrile | Anhydrous KF, DMSO | 4-Fluoro-3-nitrobenzonitrile | 57% | researchgate.net |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | Not specified | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Not specified | nih.govbeilstein-journals.org |
Direct Synthetic Routes to this compound
Once appropriate precursors are obtained, several direct synthetic routes can be employed to produce this compound. These methods focus on the transformation of a functional group into the desired aminomethyl group.
Reductive Amination Methodologies
Reductive amination is a versatile method for converting aldehydes and ketones into amines. libretexts.orgmasterorganicchemistry.com In this context, 3-fluoro-4-nitrobenzaldehyde (B63256) serves as a key intermediate. The process typically involves two steps: the formation of an imine by reaction with an amine source (like ammonia), followed by the reduction of the imine to the corresponding amine. libretexts.orgresearchgate.net
Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comorganic-chemistry.org The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield. nih.gov For instance, nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org
| Amine Source | Reducing Agent/Catalyst | Conditions | Reference |
|---|---|---|---|
| Aqueous Ammonia | Amorphous Co particles, H₂ | 80°C, 1-10 bar | organic-chemistry.org |
| Ammonium Formate | Cp*Ir complexes | Transfer hydrogenation | organic-chemistry.org |
| Not specified | Sodium Borohydride, Boric Acid | Solvent-free | organic-chemistry.org |
Selective Nitro Group Reduction
The selective reduction of a nitro group in the presence of other reducible functional groups is a crucial transformation in organic synthesis. jrfglobal.com In the synthesis of this compound, this approach could start from a precursor like 3-fluoro-4-nitrotoluene. However, the more common route involves the reduction of a nitrile, such as 3-fluoro-4-nitrobenzonitrile.
A variety of reducing agents can be used for the reduction of nitro groups to amines, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as metal-based reductions using iron, zinc, or tin(II) chloride in acidic media. wikipedia.orgcommonorganicchemistry.com The choice of reagent is critical to avoid the reduction of other functional groups or the aromatic ring itself. For instance, sodium sulfide (B99878) (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com A combination of sodium borohydride and a nickel catalyst has also been shown to be effective for the reduction of nitroaromatic compounds. jsynthchem.com
| Reagent System | Selectivity Notes | Reference |
|---|---|---|
| H₂/Pd/C | Highly efficient but may reduce other functional groups. | commonorganicchemistry.com |
| Raney Nickel | Often used to avoid dehalogenation. | commonorganicchemistry.com |
| Fe/Acid | Mild conditions, good for presence of other reducible groups. | commonorganicchemistry.com |
| SnCl₂ | Mild conditions, good for presence of other reducible groups. | commonorganicchemistry.com |
| Na₂S | Can offer selectivity between multiple nitro groups. | commonorganicchemistry.com |
| NaBH₄/Ni(PPh₃)₄ | Reduces nitroaromatics to amines. | jsynthchem.com |
Alternative One-Pot Synthesis Protocols
One-pot syntheses are highly desirable from an efficiency and environmental standpoint, as they reduce the need for intermediate purification steps and minimize solvent waste. organic-chemistry.org For the synthesis of this compound and its derivatives, one-pot procedures can combine several reaction steps.
For example, a process could involve the in-situ formation of an intermediate followed by its immediate transformation. One such strategy could be the deprotection of an amine followed by further reaction in the same vessel. A reported synthesis of 3-fluoro-4-nitroaniline (B181641) involves the deprotection of N-(3-fluoro-4-nitro-phenyl)-2,2-dimethyl-propionamide using hydrochloric acid, followed by workup with potassium carbonate to yield the product in high yield. chemicalbook.com While not a direct synthesis of the target methanamine, this illustrates the principle of multi-step, single-pot procedures that can be adapted.
Another conceptual one-pot approach could involve the reductive amination of a carbonyl compound where the primary amine is generated in situ from a nitro precursor. researchgate.netnih.gov This combines the nitro reduction and reductive amination steps into a single, streamlined process.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are pivotal in developing sustainable synthetic routes for this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer chemicals and reaction conditions, and improving energy efficiency.
Atom Economy and Waste Minimization Principles
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.com For instance, addition and cycloaddition reactions are highly atom-economical because they incorporate all atoms from the starting materials into the final product. nih.govnih.gov In contrast, substitution and elimination reactions are often less economical due to the formation of byproducts. nih.gov
Application of Safer Solvents and Reaction Conditions
The choice of solvents and reaction conditions significantly influences the environmental footprint of a synthesis. Traditional syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, or even solvent-free conditions. numberanalytics.com
| Reaction Step | Conventional Solvents | Greener Alternatives |
| Nitration of m-fluorophenol | Benzene google.com | Water google.comgoogle.com |
| Purification of 3-fluoro-4-nitrophenol | Dichloromethane, Ether google.comgoogle.com | Recrystallization from ethanol (B145695) researchgate.netresearchgate.net |
| Synthesis of 3-fluoro-4-nitroaniline | Dichloromethane, Ethyl acetate (B1210297) chemicalbook.com | Supercritical CO2, Ionic Liquids (potential) |
Catalytic and Biocatalytic Synthesis Methods
Catalytic reactions are a cornerstone of green chemistry as they can significantly improve reaction efficiency, selectivity, and reduce energy consumption. jocpr.com Catalysts, used in small amounts, can facilitate transformations that would otherwise require harsh conditions or stoichiometric reagents, leading to less waste. For instance, the reduction of a nitro group, a key transformation in the synthesis of amino derivatives from nitro compounds, can be achieved using catalytic hydrogenation with a palladium catalyst.
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers further advantages in terms of selectivity and mild reaction conditions. While specific biocatalytic methods for the synthesis of this compound are not widely reported, the potential for using enzymes for steps like reduction or amination exists and represents a promising area for future green synthesis development.
Continuous Flow Chemistry in Production of Intermediates
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, particularly for the pharmaceutical industry. nih.gov This approach involves pumping reagents through a reactor where the reaction occurs continuously. Key benefits include enhanced safety, as hazardous intermediates are generated and consumed in small volumes, superior heat and mass transfer, and improved reproducibility. nih.govyoutube.com
The synthesis of intermediates for complex molecules has been successfully demonstrated using flow chemistry. nih.gov For instance, flow technology was employed to synthesize the bisoxazole core of a marine natural product, avoiding laborious batch protocols. nih.gov The reduction of an ester with DIBAL-H and a subsequent coupling reaction have also been optimized under flow conditions, showcasing the versatility of this technique. nih.gov The application of continuous flow chemistry to the production of intermediates for this compound could lead to safer, more efficient, and scalable manufacturing processes.
Stereoselective Synthesis Considerations for this compound Analogues
While this compound itself is not chiral, the synthesis of its analogues often requires control over stereochemistry, particularly if they are intended for pharmaceutical applications where specific enantiomers or diastereomers may exhibit desired biological activity.
Stereoselectivity becomes crucial when introducing chiral centers into the molecule. For example, if the methanamine moiety were to be further substituted to create a chiral amine, enantioselective synthesis methods would be necessary to produce a single enantiomer. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.
The principles of atom economy are also relevant in stereoselective synthesis. A highly atom-efficient reaction that is also stereoselective is the ideal scenario in green chemistry. primescholars.com For instance, a Diels-Alder reaction can be both highly atom-economical and stereoselective. primescholars.com While not directly applicable to the synthesis of this compound, this illustrates the goal of combining efficiency with stereocontrol. The development of stereoselective routes to analogues of this compound will be critical for exploring their full potential in various scientific fields.
Chemical Transformations and Derivatization of 3 Fluoro 4 Nitrophenyl Methanamine
Reactions of the Amino Group
The primary amino group in (3-Fluoro-4-nitrophenyl)methanamine is a key site for nucleophilic reactions, allowing for the straightforward introduction of various substituents.
The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-substituted amides. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. For example, reaction with acetic anhydride (B1165640) in an aqueous medium, often facilitated by a mild base like sodium bicarbonate, yields N-((3-fluoro-4-nitrophenyl)methyl)acetamide. semanticscholar.orgresearchgate.net This transformation is significant for protecting the amino group or for building more complex molecular architectures. semanticscholar.org The use of an aqueous medium can make this process more environmentally friendly. semanticscholar.org
Table 1: Acylation of this compound
| Reactant | Reagent | Conditions | Product |
| This compound | Acetic Anhydride | Aqueous NaHCO₃ | N-((3-fluoro-4-nitrophenyl)methyl)acetamide |
| This compound | Benzoyl Chloride | Pyridine, CH₂Cl₂ | N-((3-fluoro-4-nitrophenyl)methyl)benzamide |
Sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine. This reaction attaches a sulfonyl group to the nitrogen atom, a common moiety in various biologically active compounds. organic-chemistry.org
Carbamoylation involves the introduction of a carbamoyl (B1232498) group to form a urea (B33335) or carbamate (B1207046) derivative. This can be achieved by reacting the amine with an isocyanate or a carbamoyl chloride. organic-chemistry.org Alternatively, modern methods may involve a three-component reaction between a carbamate, an aldehyde, and an aromatic substrate, though direct carbamoylation of the amine is also a standard procedure. doi.org These strategies provide access to a wide range of N-substituted compounds with diverse applications.
Table 2: Sulfonylation and Carbamoylation of this compound
| Reaction Type | Reagent | Conditions | Product Class |
| Sulfonylation | p-Toluenesulfonyl chloride | Triethylamine, CH₂Cl₂ | Sulfonamide |
| Carbamoylation | Phenyl isocyanate | Aprotic solvent (e.g., THF) | Urea derivative |
The diazotization of primary amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) is a cornerstone of aromatic chemistry. However, benzylic amines like this compound behave differently from aromatic amines (anilines). Upon treatment with nitrous acid, benzylamine (B48309) forms an unstable diazonium salt. askiitians.combyjus.com This intermediate readily decomposes, losing nitrogen gas (N₂) to form the corresponding benzyl (B1604629) alcohol, (3-fluoro-4-nitrophenyl)methanol. askiitians.combyjus.com This instability contrasts with aryl diazonium salts, which are stable at low temperatures and serve as versatile intermediates. byjus.combyjus.com
While direct conversion to a stable azide (B81097) via a diazonium intermediate is not a standard pathway for benzylamines, recent research has explored an "interrupted diazotization" strategy. This involves reacting a benzylamine with an organic nitrite source in the presence of a Lewis acid, like an arylboronic acid, to facilitate a deaminative cross-coupling reaction, forging a new carbon-carbon bond instead of forming an alcohol. nih.gov
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is used to prepare more highly substituted amines from primary amines. masterorganicchemistry.comyoutube.com In this two-step, one-pot process, this compound reacts with an aldehyde or a ketone in the presence of a mild reducing agent. youtube.com The initial reaction forms an imine intermediate, which is then immediately reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.comyoutube.com
Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine over the carbonyl starting material, thus preventing the reduction of the aldehyde or ketone. masterorganicchemistry.comyoutube.com This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com
Table 3: Reductive Amination of this compound
| Carbonyl Compound | Reducing Agent | Product |
| Acetone | NaBH₃CN | N-Isopropyl-(3-fluoro-4-nitrophenyl)methanamine |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-(3-fluoro-4-nitrophenyl)methanamine |
| Benzaldehyde | NaBH₃CN | N-Benzyl-(3-fluoro-4-nitrophenyl)methanamine |
Transformations of the Nitro Group
The electron-withdrawing nitro group is a key feature of the molecule, and its transformation, particularly its reduction, is a common and useful synthetic step.
The aromatic nitro group of this compound can be selectively reduced to a primary amino group (aniline derivative) through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.net The reaction conditions, including solvent, pressure, and temperature, can be optimized to ensure high yield and selectivity. google.com This transformation converts the starting material into (4-amino-2-fluorophenyl)methanamine, a diamine derivative. The reduction is generally chemoselective, leaving the fluorine atom and the benzylamine moiety intact. researchgate.net Bimetallic catalysts, such as Cu-Ni nanoparticles, have also been shown to be effective for the hydrogenation of substituted nitroarenes. rsc.org
Table 4: Catalytic Hydrogenation of the Nitro Group
| Starting Material | Catalyst | Conditions | Product |
| This compound | 5% Pd/C | H₂ (1 atm), Methanol, RT | (4-Amino-2-fluorophenyl)methanamine |
| This compound | PtO₂ | H₂ (50 psi), Ethanol (B145695), RT | (4-Amino-2-fluorophenyl)methanamine |
Applications of 3 Fluoro 4 Nitrophenyl Methanamine As a Key Synthetic Intermediate
Utility in Organic Synthesis of Complex Molecules
The strategic placement of reactive functional groups on the aromatic ring of (3-fluoro-4-nitrophenyl)methanamine allows for its participation in a multitude of chemical transformations, rendering it a valuable precursor for diverse molecular architectures.
Building Block for Heterocyclic Compounds
This compound is a key starting material for the synthesis of various heterocyclic compounds. These cyclic structures are integral to the core of many biologically active molecules. The amino group can readily participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, it can be utilized in the construction of complex ring systems like tetrahydroisoquinolines and thieno[2,3-c]isoquinolines. nih.gov The presence of the fluoro and nitro substituents on the phenyl ring also provides sites for further functionalization, enabling the creation of a diverse library of heterocyclic derivatives. nih.gov
One notable application is in the synthesis of pyrrolo[4,3,2-de]quinoline alkaloids, such as makaluvamine analogs, which have demonstrated potential as anti-cancer agents. nih.gov The synthesis of these complex molecules often involves the initial construction of a substituted pyrroloiminoquinone ring, a process where this compound or its derivatives can serve as essential precursors. nih.gov
Precursor for Chiral Amines and Derivatives
The methanamine moiety of this compound can be a precursor for the synthesis of chiral amines. Chiral amines are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can significantly influence its pharmacological activity. Through various synthetic strategies, such as asymmetric reduction or resolution techniques, the prochiral aminomethyl group can be converted into enantiomerically pure or enriched amines. These chiral amines can then be incorporated into more complex molecules, imparting specific three-dimensional arrangements that are often crucial for selective interaction with biological targets.
Role in Medicinal Chemistry Scaffold Development (Mechanistic and Synthesis Focus)
The structural features of this compound make it a highly sought-after intermediate in the design and synthesis of novel therapeutic agents. Its application spans across various therapeutic areas, including the development of kinase inhibitors, antimicrobial agents, and cancer therapeutics.
Synthesis of Kinase Inhibitors and Related Analogues
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.ukntnu.no Consequently, kinase inhibitors have emerged as a major class of therapeutic drugs. nih.goved.ac.uk this compound serves as a key intermediate in the synthesis of various kinase inhibitors.
The synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, for example, can utilize this compound. nih.gov This scaffold mimics the adenine (B156593) ring of ATP, allowing the inhibitors to bind to the ATP-binding site of kinases. nih.gov The fluoro and nitro groups on the phenyl ring of the starting material can be strategically modified to enhance binding affinity and selectivity for the target kinase. ntnu.nonih.gov For instance, in the development of tyrosine kinase inhibitors for chronic myeloid leukemia, derivatives of this compound have been used to synthesize compounds that target the BCR-ABL protein. mdpi.com
| Kinase Inhibitor Class | Role of this compound | Reference |
| Pyrazolo[3,4-d]pyrimidines | Precursor for the core scaffold, with the fluoro and nitro groups allowing for further modification to improve selectivity. | nih.gov |
| Tyrosine Kinase Inhibitors | Intermediate in the synthesis of BCR-ABL inhibitors for chronic myeloid leukemia. | mdpi.com |
| Thiazolo[4,5-d]pyrimidines | The trifluoromethyl group, often introduced via intermediates derived from fluorinated precursors, enhances lipophilicity and metabolic stability. | nih.gov |
Intermediate for Antimicrobial and Antitubercular Agents
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial and antitubercular agents. This compound and its derivatives have proven to be valuable in this endeavor. The presence of the nitro group is a common feature in many antimicrobial compounds, and its combination with a fluorine atom can enhance the biological activity. nih.govelsevierpure.com
This intermediate has been utilized in the synthesis of novel arylcarboxamide derivatives that exhibit significant anti-tubercular activity. nih.gov These compounds are designed to target essential mycobacterial enzymes, such as MmpL3, which is involved in the transport of mycolic acids, a key component of the mycobacterial cell wall. nih.gov The synthesis often involves the coupling of this compound with various carboxylic acids to generate a library of amides for biological screening. nih.gov Furthermore, the nitro group can be a precursor to other functional groups, expanding the synthetic possibilities for creating diverse antimicrobial agents. finechem-mirea.rufinechem-mirea.ru
| Antimicrobial Agent Class | Synthetic Utility of this compound | Reference |
| Arylcarboxamides | Serves as the amine component in amide bond formation to create a library of potential anti-tubercular agents. | nih.gov |
| 1,3,4-Oxadiazole derivatives | The nitrophenyl moiety is incorporated to enhance antimicrobial and antitubercular activity. | elsevierpure.com |
| Nitrofurans | The nitrophenyl group is a key pharmacophore for antimicrobial activity. | nih.gov |
Contribution to Cancer Therapeutics Lead Discovery (Synthetic Aspect)
In the quest for new cancer therapeutics, this compound serves as a versatile scaffold for the synthesis of novel lead compounds. Its utility extends beyond kinase inhibitors to other classes of anti-cancer agents. The presence of the fluorine atom can enhance the metabolic stability and cell permeability of the resulting compounds, which are desirable properties for drug candidates. nih.gov
The synthesis of novel 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one alkaloid analogs with anti-lung cancer activity has been reported, where derivatives of this compound can be employed as key building blocks. nih.gov The synthetic strategy often involves the construction of the core heterocyclic system, followed by the introduction of various substituents to optimize the anti-cancer activity. The fluoro and nitro groups on the starting material provide handles for such modifications. nih.gov
| Cancer Therapeutic Area | Synthetic Contribution of this compound | Reference |
| Lung Cancer | Building block for the synthesis of makaluvamine analogs with demonstrated anti-cancer activity. | nih.gov |
| General Anticancer Agents | The trifluoromethyl group, often derived from fluorinated precursors, is a common feature in many anticancer drugs due to its ability to increase lipophilicity and metabolic stability. | nih.gov |
Application in Ligand Synthesis for Receptor Studies
The 3-fluoro-4-nitrophenyl scaffold, the core of this compound, is a recognized structural motif in the design of potent and selective ligands for various biological receptors. Its utility is prominently demonstrated in the synthesis of inhibitors for enzymes critical to disease pathways, such as Factor Xa (FXa).
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to treat and prevent thromboembolic disorders. nih.gov The oral FXa inhibitor Rivaroxaban is a notable example of a therapeutic agent whose synthesis can involve intermediates derived from fluoronitrobenzene precursors. google.comresearchgate.net
The synthesis of Rivaroxaban and its analogues often involves the construction of a central 4-(4-aminophenyl)morpholin-3-one (B139978) moiety. google.comresearchgate.net Research has shown that related structures, such as 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, can be synthesized and serve as crucial intermediates. researchgate.netgoogle.com The synthesis of this key intermediate typically involves the reaction of a substituted fluoronitrobenzene with 2-morpholinone. Subsequent reduction of the nitro group to an amine provides the necessary functionality for further elaboration into the final active pharmaceutical ingredient.
The general synthetic strategy underscores the importance of the 3-fluoro-4-nitrophenyl unit. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile precursor to the critical amine functionality. The aminomethyl group on this compound offers an alternative handle for constructing different parts of a target ligand, allowing chemists to explore diverse chemical space in the search for novel receptor modulators. Beyond FXa, fluorinated aromatic compounds are actively explored in the development of ligands for central nervous system receptors, such as dopamine (B1211576) and sigma receptors, where they can improve pharmacokinetic properties and target engagement. nih.govnih.gov
Table 1: Example of a Factor Xa Inhibitor and a Key Synthetic Precursor
| Compound Name | Structure | Role |
|---|---|---|
| Rivaroxaban | An orally active, direct Factor Xa inhibitor. | |
| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | ![]() |
A key intermediate containing the 3-fluoro-4-nitrophenyl moiety used in the synthesis of Rivaroxaban analogues. researchgate.net |
Application in Agrochemical and Material Science Research
The utility of this compound extends beyond pharmaceuticals into the realms of agrochemical and material science research, where its distinct chemical features can be harnessed to create novel functional molecules.
Precursor for Biofilm-Targeting Agents
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This mode of growth renders bacteria highly resistant to conventional antibiotics and host immune responses, leading to persistent and chronic infections. researchgate.net Consequently, there is a significant need for new chemical agents that can inhibit biofilm formation or disperse existing biofilms.
While direct synthesis of biofilm-targeting agents from this compound is not yet widely documented, its structural components make it a highly attractive starting point for medicinal chemistry campaigns in this area. The nitroaromatic motif is a known feature in certain antimicrobial compounds. For instance, compounds containing a p-nitrophenyl group have been investigated as inhibitors of quorum sensing, a cell-to-cell communication process that is crucial for biofilm formation in many bacterial species. researchgate.net
The this compound molecule provides a scaffold that can be systematically modified to develop novel anti-biofilm candidates. The primary amine can be elaborated into various functional groups known to interfere with biofilm-related processes:
Quorum Sensing Inhibition: The amine can be acylated to produce N-acyl homoserine lactone (AHL) analogues or other structures that antagonize quorum sensing receptors. researchgate.net
Adhesion Prevention: It can be used to attach moieties that mimic the bacterial surface adhesins or the host cell receptors they bind to, thereby preventing the initial attachment phase of biofilm formation.
EPS Matrix Disruption: The scaffold could be linked to cationic groups or other functionalities that destabilize the integrity of the EPS matrix.
The presence of the fluorine atom can also confer desirable properties such as increased metabolic stability and enhanced membrane permeability, potentially leading to more effective anti-biofilm agents.
Synthesis of Advanced Materials (e.g., Calamitic Mesogens)
Calamitic mesogens are rod-like molecules that can form liquid crystal (LC) phases, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. colorado.edu These materials are fundamental to technologies such as liquid crystal displays (LCDs). The properties of a liquid crystal material are dictated by its molecular structure, which typically consists of a rigid core and one or more flexible terminal chains. nih.gov
This compound is an excellent precursor for the rigid core of a calamitic mesogen. The benzene (B151609) ring provides the necessary rigidity, while the polar fluoro and nitro substituents can induce the intermolecular dipole-dipole interactions that favor the formation of ordered mesophases (e.g., nematic or smectic phases). bohrium.com The influence of such polar groups on mesomorphic behavior is a well-established principle in liquid crystal design. usm.my
The aminomethyl group (-CH₂NH₂) is a versatile synthetic handle that allows for the attachment of other molecular fragments to complete the mesogen structure. For example, it can undergo condensation with an aldehyde to form a Schiff base (imine) linkage, or it can be acylated to form an amide linkage. These are common strategies for connecting the rigid core to other aromatic rings or to the flexible alkyl/alkoxy terminal chains. nih.govbohrium.com
Table 2: General Structure of a Calamitic Mesogen and the Role of this compound
| Component | General Structure | Potential Incorporation of this compound |
|---|---|---|
| Terminal Chain | Flexible group (e.g., Alkyl, Alkoxy) | Can be attached via the aminomethyl group. |
| Rigid Core | Composed of aromatic/alicyclic rings | The 3-fluoro-4-nitrophenyl group serves as a rigid, polar core unit. |
| Linking Group | Connects parts of the rigid core (e.g., -CH=N-, -COO-) | The aminomethyl group can be converted into a linking group (e.g., imine, amide). |
| Lateral Group | Substituent on the side of the rigid core | The fluorine atom acts as a lateral substituent, influencing packing and phase transitions. |
By systematically varying the chains and linkages attached to the this compound core, researchers can fine-tune the transition temperatures, phase types (nematic, smectic), and other physical properties like dielectric anisotropy and birefringence to design advanced materials for specific optical or electronic applications. mdpi.commdpi.com
Computational and Theoretical Investigations of 3 Fluoro 4 Nitrophenyl Methanamine
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of (3-Fluoro-4-nitrophenyl)methanamine. These methods model the molecule at the subatomic level to derive properties like bond lengths, angles, charge distributions, and orbital energies.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to study nitroaromatic compounds. researchgate.net For this compound, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to determine its optimized ground-state geometry. researchgate.netresearchgate.net
These calculations would confirm the planarity of the benzene (B151609) ring and provide precise data on the bond lengths and angles of the substituents. The presence of the electron-withdrawing nitro (NO₂) and fluoro (F) groups, alongside the electron-donating aminomethyl (CH₂NH₂) group, creates a complex electronic environment that DFT can model effectively. The results of such studies are crucial for understanding the molecule's structural stability and serve as the foundation for more advanced analyses like vibrational spectra, FMO, MEP, and NBO.
Ab initio Hartree-Fock (HF) methods, while foundational, are often supplemented by more sophisticated techniques to account for electron correlation. researchgate.net Composite methods, such as G3 or CBS-QB3, and post-HF methods like Møller-Plesset perturbation theory (MP2), provide highly accurate energetic data, including heats of formation and reaction energies.
While specific high-accuracy energetic calculations for this compound are not prominently featured in available literature, the application of these methods is standard practice for benchmarking the results from less computationally intensive DFT methods. researchgate.net They are invaluable for creating a precise thermodynamic profile of a molecule.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminomethyl group and the phenyl ring. The LUMO, in contrast, would be concentrated on the highly electron-deficient nitro group. This distribution dictates that the molecule would donate electrons from the amino-substituted part of the ring in reactions with electrophiles and accept electrons at the nitro-substituted part in reactions with nucleophiles.
Table 1: Representative FMO Data for this compound (Illustrative) Calculated using DFT/B3LYP method. Values are illustrative based on similar compounds.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.95 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.85 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density of a molecule, providing a guide to its reactive sites. It effectively illustrates the charge distribution and is used to predict sites for both electrophilic and nucleophilic attack. researchgate.net
In an MEP map of this compound:
Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group, which are highly electronegative.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the aminomethyl group would exhibit a strong positive potential.
Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential, typically found over the carbon atoms of the phenyl ring.
The MEP map provides a clear, intuitive prediction of how the molecule will interact with other charged or polar species.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugation, and steric effects. wisc.eduresearchgate.net
For this compound, NBO analysis would reveal significant intramolecular interactions. The primary interactions would involve the delocalization of electron density from donor orbitals to acceptor orbitals. Key interactions would include:
The lone pair electrons on the nitrogen atom of the aminomethyl group (n(N)) donating into the antibonding π* orbitals of the phenyl ring.
The lone pair electrons on the fluorine atom (n(F)) donating into adjacent antibonding σ* orbitals.
Electrons from the π orbitals of the phenyl ring donating into the antibonding π* orbitals of the nitro group.
Table 2: Major NBO Donor-Acceptor Interactions in this compound (Illustrative) E(2) values are illustrative based on analyses of similar aromatic compounds.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| π(C1-C6) | π(C2-C3) | 20.5 | Intramolecular hyperconjugation (ring) |
| π(C2-C3) | π(N-O) | 5.8 | Conjugation with nitro group |
| n(N) of NH₂ | σ(C-H) | 4.2 | Hyperconjugation |
| n(F) | σ(C-C) | 2.9 | Hyperconjugation |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the entire pathway of a chemical reaction, identifying transition states, and calculating activation energies. This allows for a detailed understanding of the reaction mechanism at a molecular level. diva-portal.org
While specific published studies detailing the reaction mechanisms of this compound are scarce, the methodology to do so is well-established. For a given reaction, such as N-acylation or aromatic substitution, computational chemists would:
Model the reactants, products, and any intermediates.
Perform a transition state search to locate the highest energy point along the reaction coordinate.
Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state correctly connects the reactants and products.
Calculate the activation energy barrier from the energy difference between the reactants and the transition state.
This type of analysis could, for example, elucidate the step-by-step process of how this compound acts as a building block in the synthesis of more complex molecules, providing insights that are difficult to obtain through experimental means alone.
Transition State Analysis of Key Reactions
There is no available research that specifically details the transition state analysis for key reactions involving this compound. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding reaction barriers, kinetics, and the precise mechanisms of chemical transformations. Without these computational investigations, any proposed reaction pathway remains purely theoretical and lacks the quantitative backing that transition state analysis provides.
Solvent Effects on Reaction Thermodynamics and Kinetics (Computational)
The influence of solvents on the thermodynamics and kinetics of reactions involving this compound has not been computationally modeled. Studies on other nitroaromatic compounds show that solvent polarity can significantly impact reaction rates and equilibria. sigmaaldrich.comnih.gov However, without specific QM/MM (Quantum Mechanics/Molecular Mechanics) or continuum solvent model calculations for this compound, the magnitude and nature of these effects remain unquantified.
Photochemical and Electrocatalytic Reaction Pathways
No dedicated studies on the photochemical or electrocatalytic reaction pathways of this compound were found. Research into these areas would explore how the compound behaves under light irradiation or in the presence of an electrode, potentially revealing novel reaction pathways or degradation mechanisms.
Nucleophilic Substitution Mechanism Studies
While nucleophilic aromatic substitution is a fundamental reaction for compounds containing a nitro-activated aromatic ring, specific computational studies on the mechanism for this compound are absent. DFT calculations would be instrumental in mapping the potential energy surface for substitutions at the fluorine-bearing carbon, confirming the step-wise (Meisenheimer complex) or concerted nature of the mechanism.
Molecular Modeling and Simulation Studies
A detailed computational conformational analysis of this compound is not present in the literature. Such an analysis would identify the most stable spatial arrangements of the molecule by calculating the energies of different rotamers, particularly concerning the rotation around the C-C bond connecting the aminomethyl group to the phenyl ring and the orientation of the nitro group. While crystal structure data for related compounds like 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one show a dihedral angle of 11.29° between the benzene ring and the nitro group, this cannot be directly extrapolated to the title compound. nih.gov
There are no published molecular dynamics (MD) simulations for this compound. MD simulations could provide invaluable insights into the compound's behavior in various environments, such as its interaction with solvent molecules, its aggregation behavior, and its flexibility over time. Studies on other complex organic molecules demonstrate the power of MD in understanding thermal decomposition and intermolecular interactions, but this has not been applied to this compound. nih.govambeed.com
In Silico Evaluation of Molecular Interactions
In silico methods are instrumental in elucidating the molecular interactions of this compound and its derivatives. These computational techniques allow for a detailed examination of how these molecules might interact with biological targets or other chemical entities. Molecular docking simulations, a key in silico tool, are employed to predict the binding affinity and orientation of a ligand within the active site of a protein.
For instance, in studies of related nitro- and fluoro-containing compounds, molecular docking has been used to evaluate their potential as inhibitors of specific enzymes. nih.govnih.gov The binding affinities, often expressed in kcal/mol, provide a quantitative measure of the interaction strength. These simulations can reveal crucial non-bonding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.
Molecular Electrostatic Potential (MEP) analysis is another powerful computational method that provides a visual representation of the charge distribution within a molecule. For derivatives containing nitro groups, MEP analysis often indicates that these groups, along with other electronegative atoms, are centers for electrophilic attacks. nih.govnih.govunar.ac.id This information is vital for understanding how these molecules might interact with biological macromolecules.
The following table summarizes typical data generated from in silico evaluations of molecular interactions for compounds structurally related to this compound.
| Computational Method | Predicted Property | Typical Findings for Related Compounds |
| Molecular Docking | Binding Affinity (kcal/mol) | Docking scores for related pyrazoline derivatives against targets like liver alcohol dehydrogenase (PDB ID: 5ADH) and an anti-inflammatory protein hydrolase (PDB ID: 1RO6) ranged from -8.8 to -9.7 kcal/mol. nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Electrophilic/Nucleophilic Regions | The nitro group is consistently identified as a region susceptible to electrophilic attack. nih.govnih.govunar.ac.id |
Structure-Activity Relationship (SAR) and Ligand Design via Computational Methods
Computational chemistry plays a pivotal role in modern drug discovery and materials science by enabling the systematic study of structure-activity relationships (SAR) and the rational design of new ligands.
Computational SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity or physical properties. By analyzing a series of related compounds, researchers can identify key structural features, or pharmacophores, that are essential for a desired effect. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to calculate the electronic structure of molecules. nih.govnih.govunar.ac.id These calculations can predict various molecular properties, including frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity.
The energy gap (ΔEg) between the HOMO and LUMO is a key parameter derived from DFT calculations. A smaller energy gap generally indicates higher reactivity. For example, studies on related nitrophenyl derivatives have shown that the introduction of additional electron-withdrawing groups, such as a second nitro group, can lower the energy gap and enhance the electrophilic nature of the compound. nih.govnih.govunar.ac.id This modulation of electronic properties is a cornerstone of SAR analysis.
Fragment-based drug design (FBDD) has emerged as a powerful strategy in drug discovery. openaccessjournals.comfrontiersin.org This approach begins by screening small, low-molecular-weight compounds, known as fragments (typically <300 Da), for weak binding to a biological target. frontiersin.org Once a fragment hit is identified, it can be optimized and grown into a more potent, drug-like molecule. frontiersin.orgnih.gov
This compound, with its distinct substituted phenyl ring, represents a potential fragment that could be utilized in FBDD. The fluorine atom can be particularly useful in FBDD, as ¹⁹F NMR spectroscopy is a sensitive technique for detecting fragment binding. nih.govdtu.dk The design of fragment libraries often incorporates fluorine-containing molecules to leverage this advantage. nih.govdtu.dk The general principle of FBDD involves identifying these initial low-affinity binders and then using medicinal chemistry strategies to evolve them into high-affinity ligands. openaccessjournals.comnih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netdergipark.org.tr Molecular docking is a key component of structure-based virtual screening (SBVS), where a computational algorithm predicts the preferred orientation and binding affinity of a molecule when bound to a target protein. researchgate.netnih.gov
This process allows researchers to prioritize a smaller number of compounds for experimental testing, thereby saving time and resources. researchgate.net For derivatives of this compound, virtual screening could be employed to identify potential protein targets. The docking scores and predicted binding modes from these screenings provide valuable hypotheses about the molecule's potential biological activities. nih.gov For instance, in a study of quinazoline (B50416) derivatives, virtual screening followed by molecular docking identified several compounds with better binding scores than a known control drug. nih.gov
The following table illustrates the type of data generated in a virtual screening and molecular docking workflow.
| Step | Description | Example from Related Studies |
| Library Preparation | A database of compounds is prepared for screening. | A library of 1000 quinazoline derivatives was retrieved from PubChem. nih.gov |
| Filtering | Compounds are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five). | 671 out of 1000 quinazoline derivatives passed Lipinski's filters. nih.gov |
| Molecular Docking | The filtered compounds are docked into the active site of a target protein. | Docking-based virtual screening identified seven quinazoline compounds with better binding scores than the control drug. nih.gov |
| Hit Selection | Top-scoring compounds are selected for further analysis. | Three top compounds were selected for more intensive molecular dynamics simulations. nih.gov |
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Theoretical calculations are crucial for predicting and understanding the non-linear optical (NLO) properties of molecules. NLO materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly those with significant intramolecular charge transfer (ICT), can exhibit large NLO responses.
The key parameter for second-order NLO properties is the first hyperpolarizability (β₀). nih.govnih.gov Computational methods, such as DFT, can be used to calculate this property. nih.govnih.gov For a molecule to have a significant β₀ value, it typically possesses a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system. The nitro group (-NO₂) is a powerful electron acceptor, making nitro-substituted aromatic compounds promising candidates for NLO materials.
Theoretical studies on related nitrophenyl derivatives have shown that their hyperpolarizability values can be significantly greater than that of urea (B33335), a standard reference material for NLO properties. nih.govnih.gov For example, a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were calculated to have β₀ values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.govnih.gov The presence of multiple nitro groups can further enhance these properties. nih.govnih.govnih.gov Furthermore, research suggests that open-shell diradical systems can exhibit drastically enhanced third-order NLO properties. aps.org
The following table presents theoretical NLO data for compounds with structural similarities to this compound.
| Compound Type | Computational Method | Calculated NLO Property | Value |
| Nitrophenyl pyrazoline derivatives | DFT (B3LYP/6-31G(d,p)) | First Hyperpolarizability (β₀) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu nih.govnih.gov |
| para-disubstituted NO₂-tetracene-N(CH₃)₂ | DFT (CAM-B3LYP/cc-pVDZ) | Static Hyperpolarizability (β) | High NLO response reported nih.gov |
Advanced Analytical Methodologies for Characterization of 3 Fluoro 4 Nitrophenyl Methanamine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of (3-Fluoro-4-nitrophenyl)methanamine, providing detailed information about its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen, carbon, and fluorine atomic nuclei within this compound.
¹H NMR: The proton NMR spectrum of this compound provides critical information about the arrangement of hydrogen atoms. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the aminomethyl group (CH₂NH₂) typically appear as a distinct signal, while the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon of the aminomethyl group, the carbons of the aromatic ring, and the carbon atom attached to the fluorine all resonate at characteristic chemical shifts. These shifts are sensitive to the electron-withdrawing effects of the nitro and fluoro groups.
¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. biophysics.orgwikipedia.org The ¹⁹F NMR spectrum of this compound shows a signal whose chemical shift is indicative of the fluorine's position on the aromatic ring and its electronic environment. biophysics.org Coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) provides further structural confirmation. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it a powerful tool for analysis. wikipedia.orgnih.gov
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.5 - 4.0 | s | - | CH₂ |
| ¹H | 7.0 - 8.0 | m | - | Aromatic H |
| ¹³C | 40 - 50 | - | - | CH₂ |
| ¹³C | 115 - 155 | - | - | Aromatic C |
| ¹⁹F | -110 to -130 | m | - | Ar-F |
| Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument parameters. "s" denotes a singlet, and "m" denotes a multiplet. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present in this compound.
IR Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:
N-H stretching: Around 3300-3500 cm⁻¹, characteristic of the primary amine.
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group are found just below 3000 cm⁻¹.
NO₂ stretching: Strong asymmetric and symmetric stretching bands for the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C-F stretching: A strong absorption band in the 1000-1400 cm⁻¹ region is indicative of the carbon-fluorine bond.
C=C stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The nitro group, for instance, often gives a strong and characteristic Raman signal.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions associated with the nitrated aromatic ring. The presence of the nitro group and the fluorine atom influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). This technique is often used for quantitative analysis and to gain insights into the electronic structure of the chromophore.
Chromatographic and Mass Spectrometric Techniques for Purity and Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification, while mass spectrometry provides information about its molecular weight and fragmentation pattern.
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that can be applied to the analysis of this compound. chemcd.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. When coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to assess the purity of this compound and to identify any volatile impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common method for analyzing compounds like this compound. Advanced detectors used with LC include:
UV-Vis Detector: Monitors the absorbance at a specific wavelength, providing quantitative information.
Diode Array Detector (DAD): Acquires a full UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment.
Mass Spectrometer (LC-MS): Provides molecular weight information and structural data through fragmentation patterns, offering a high degree of specificity and sensitivity for the identification and quantification of this compound. synblock.com
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase Example | Mobile Phase Example | Detector | Application |
| GC | Phenyl-methylpolysiloxane | Helium | MS, FID | Purity assessment, impurity profiling |
| HPLC | C18 | Acetonitrile/Water | UV, DAD, MS | Purity determination, quantification, identification |
Mass Spectrometry (MS, MS/MS, HRMS) for Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
In a typical mass spectrometry experiment, the molecule is first ionized. Techniques like electrospray ionization (ESI) are well-suited for polar molecules like the target compound, especially its hydrochloride salt. Once ionized, the molecule will produce a molecular ion peak. For this compound, this would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of the molecular ion. While a specific fragmentation pattern for this compound is not published, the fragmentation of nitroaromatic compounds is well-documented. nih.govyoutube.com Common fragmentation pathways for such compounds include the loss of the nitro group (NO2, a loss of 46 Da) and the loss of nitric oxide (NO, a loss of 30 Da). nih.govyoutube.com The presence of the aminomethyl group (-CH2NH2) would likely lead to characteristic fragmentation as well, such as the loss of the aminomethyl radical.
Table 1: Predicted Key Mass Spectrometry Data for this compound
| Analysis | Ion | Predicted m/z | Description |
| HRMS | [M+H]+ | 171.0564 | Protonated molecular ion. The high-resolution measurement would confirm the elemental formula C7H8FN2O2. |
| MS/MS | [M-NO2]+ | 125.0509 | Fragment resulting from the loss of the nitro group. |
| MS/MS | [M-NO]+ | 141.0615 | Fragment resulting from the loss of nitric oxide. |
| MS/MS | [M-CH2NH2]+ | 140.0040 | Fragment resulting from the cleavage of the aminomethyl group. |
Note: The predicted m/z values are calculated based on the elemental composition and may vary slightly in experimental conditions. The relative intensities of these fragments would provide further structural information.
Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis
For the analysis of this compound within a complex matrix, such as a reaction mixture or a biological sample, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the free base form of this compound may be amenable to GC-MS analysis, derivatization might be necessary to improve its volatility and chromatographic behavior, a common strategy for analyzing polar compounds like amines. nih.gov In a GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time in the gas chromatogram provides one level of identification, while the mass spectrum provides another, more definitive, confirmation. The separation of positional isomers of similar compounds, such as trifluoromethoxy aniline (B41778) and trifluoromethoxy nitrobenzene, has been successfully achieved using GC, highlighting the technique's utility for resolving closely related structures. tsijournals.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal technique for this compound, especially in its salt form. In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. The choice of the LC column (e.g., reversed-phase C18) and the mobile phase composition are critical for achieving good separation. japsonline.comjapsonline.com LC-MS/MS, in particular, is a highly sensitive and selective method for quantifying trace amounts of impurities in pharmaceutical ingredients. japsonline.comjapsonline.com
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Applicability to this compound | Advantages | Considerations |
| GC-MS | Separation based on volatility and polarity, followed by mass analysis. | Suitable for the volatile free base or derivatized form. | High resolution separation of isomers, extensive spectral libraries available. | Potential for thermal degradation of the analyte; derivatization may be required. |
| LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Ideal for the polar and non-volatile hydrochloride salt. | High sensitivity and selectivity, suitable for a wide range of compounds. | Matrix effects can influence ionization efficiency. |
Application in Trace Analysis in Research Matrices
The detection and quantification of trace-level impurities are critical in pharmaceutical manufacturing to ensure the safety and efficacy of drug products. This compound, as a potential intermediate, could be present as an impurity in a final active pharmaceutical ingredient (API). Nitroaromatic compounds are often considered potentially genotoxic impurities (PGIs), which require control at very low levels. researchgate.netrsc.org
LC-MS/MS is the technique of choice for the trace analysis of such impurities due to its exceptional sensitivity and selectivity. japsonline.comjapsonline.comresearchgate.netrsc.org By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, it is possible to detect and quantify the target analyte at parts-per-million (ppm) or even parts-per-billion (ppb) levels, even in the presence of high concentrations of the main component.
A general approach for the trace analysis of this compound in a research matrix would involve:
Method Development: Optimization of LC conditions (column, mobile phase, gradient) to achieve separation from the main component and other impurities.
Mass Spectrometry Optimization: Tuning of MS parameters (ionization source, voltages, collision energy) to maximize the signal for the specific analyte.
Method Validation: The method would be validated according to regulatory guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and limit of quantification (LOQ).
For instance, a study on the trace analysis of 2-Methyl-6-nitro aniline in Telmisartan API using LC-MS/MS reported an LOD of 0.05 µg/ml and an LOQ of 0.1 µg/ml, demonstrating the high sensitivity achievable with this technique for a structurally related nitroaniline. japsonline.comjapsonline.com Similar levels of sensitivity could be expected for a validated method for this compound.
Emerging Research Areas and Future Perspectives for 3 Fluoro 4 Nitrophenyl Methanamine
Novel Synthetic Method Development and Catalysis
The development of efficient and innovative synthetic routes to obtain (3-Fluoro-4-nitrophenyl)methanamine and its derivatives is a key area of research. Traditional methods often involve multiple steps, and researchers are continuously seeking to improve yields, reduce waste, and utilize more environmentally friendly catalysts.
One established method for a related compound, 3-fluoro-4-nitroaniline (B181641), involves the reflux of N-(3-fluoro-4-nitro-phenyl)-2,2-dimethyl-propionamide with hydrochloric acid, followed by purification. chemicalbook.com Another approach to synthesizing a similar structure, 4-fluoro-3-nitroaniline, involves the nitration of p-fluoroaniline under anhydrous conditions to achieve high purity and yield. google.com
Recent advancements focus on catalytic systems. For instance, the reduction of nitro groups, a key transformation in the synthesis of amino derivatives, can be achieved using hydrogen gas with a palladium catalyst (Pd/C) or chemical reductants like tin(II) chloride (SnCl2). The development of green catalysts, such as those based on copper, silver, and gold nanoparticles deposited on polydopamine-magnetite supports, is a promising area for the reduction of nitrophenols, a reaction class relevant to the synthesis of aminophenol derivatives. nih.gov These catalysts offer advantages in terms of recyclability and environmental friendliness.
Future research in this area will likely focus on the development of more selective and active catalysts, potentially using earth-abundant metals. The exploration of flow chemistry and microwave-assisted synthesis could also lead to more efficient and scalable production methods for this compound and its derivatives.
Advanced Computational Predictions and Materials Design
Computational chemistry plays an increasingly vital role in predicting the properties and reactivity of molecules like this compound, guiding the design of new materials with desired functionalities. The electron-withdrawing nature of the fluoro and nitro groups significantly influences the compound's electronic properties, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) and other computational methods can be used to calculate various molecular properties, such as:
Molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.
Electronic properties: Determining the distribution of electron density, HOMO-LUMO energy gaps, and electrostatic potential.
Reactivity indices: Identifying the most likely sites for electrophilic and nucleophilic attack.
This information is invaluable for designing new materials. For example, derivatives of this compound could be explored as components in:
Organic electronics: The tunable electronic properties could be harnessed in the design of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Nonlinear optical (NLO) materials: The presence of electron-donating and -withdrawing groups can lead to significant NLO properties.
Crystal engineering: Understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for designing crystalline materials with specific packing arrangements and properties. For instance, in the related compound 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate, intermolecular π-π stacking plays a key role in stabilizing the crystal structure. researchgate.net
The table below summarizes some of the key crystallographic data for a related compound, 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, which provides insights into the structural aspects that computational models aim to predict. nih.gov
| Crystal Data | |
| Formula | C10H9FN2O4 |
| Molecular Weight | 240.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.6408(7) Åb = 7.3788(10) Åc = 10.8546(14) Åα = 73.30(3)°β = 75.39(3)°γ = 74.30(3)° |
| Volume | 481.60(14) ų |
| Z | 2 |
Table 1: Crystallographic data for 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. nih.gov
Future directions in this field will involve the use of more sophisticated computational models to predict complex properties and to screen large virtual libraries of derivatives for specific applications, accelerating the discovery of new materials.
Exploration of New Chemical Biology Applications (Excluding Human Data)
The structural motifs present in this compound make it an interesting scaffold for the development of new probes and molecules for chemical biology research. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially influencing their function.
Excluding human data, research in this area could focus on:
Enzyme inhibition studies: Derivatives of this compound could be synthesized and screened as inhibitors of various enzymes in non-human systems. The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Development of molecular probes: The fluorinated nature of the compound could be exploited for the development of 19F NMR probes to study biological systems.
Probing protein-ligand interactions: The compound and its derivatives can serve as valuable tools to understand the binding requirements of specific protein targets. For example, novel N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues have been synthesized and studied as selective ligands for the dopamine (B1211576) transporter in rats. nih.gov
The table below presents data on the binding affinity and dopamine uptake inhibition for a series of such analogues, highlighting the structure-activity relationships.
| Compound | N-Substituent | DAT Ki (nM) | DA Uptake IC50 (nM) |
| 1 | Methyl | 8.5 | 10 |
| 2 | Ethyl | 15 | 25 |
| 3 | n-Propyl | 22 | 38 |
| 4 | n-Butyl | 12 | 20 |
| 5 | Allyl | 35 | 55 |
| 6 | Benzyl (B1604629) | 634 | 371 |
Table 2: In vitro potencies of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues at the dopamine transporter (DAT) in rat caudate putamen. nih.gov
Future research will likely involve the synthesis of focused libraries of this compound derivatives and their evaluation in a wide range of biochemical and cellular assays to uncover new biological activities and to develop novel research tools.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of compounds like this compound is no exception.
AI and ML can be applied in several ways:
Predictive modeling: ML models can be trained on existing data to predict the properties, reactivity, and biological activity of new derivatives of this compound. This can help to prioritize the synthesis of the most promising candidates.
De novo design: Generative AI models can be used to design entirely new molecules based on desired properties, potentially leading to the discovery of novel structures with enhanced performance for specific applications.
Reaction optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and reduced costs.
Analysis of large datasets: AI can be used to analyze large and complex datasets from high-throughput screening experiments, helping to identify structure-activity relationships and to guide the design of the next generation of molecules.
The future of chemical research will undoubtedly involve a synergistic combination of experimental work and in silico methods. As more data on this compound and its derivatives become available, the power of AI and ML to accelerate discovery in this area will continue to grow.
Q & A
Q. What are the optimized synthetic routes for preparing (3-Fluoro-4-nitrophenyl)methanamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via sequential functionalization of a benzene ring. A common approach involves nitration of a fluorinated benzene precursor, followed by reductive amination to introduce the methanamine group. For example:
- Nitration : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Fluorination : Fluorine can be introduced via electrophilic substitution or halogen exchange (e.g., Balz-Schiemann reaction).
- Reductive Amination : Convert the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., Fe/HCl).
- Optimization : Reaction yields (>75%) are maximized by maintaining anhydrous conditions during amination and using polar aprotic solvents (e.g., DMF) for nitration. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons as doublets (J = 8–10 Hz) due to coupling with fluorine. The methanamine group (CH₂NH₂) appears as a singlet at ~3.8 ppm.
- ¹³C NMR : The nitro group deshields adjacent carbons, producing signals at ~150 ppm (C-NO₂) and ~115 ppm (C-F).
- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1340 cm⁻¹ (C-F stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 185.1 (calculated for C₇H₈FN₂O₂). Use high-resolution MS to distinguish isotopic peaks from brominated impurities .
Advanced Research Questions
Q. How do electronic effects of the fluorine and nitro substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to the meta position. The fluorine atom (moderate EWG) further deactivates the ring, reducing reactivity in SNAr reactions but enhancing stability in oxidative conditions.
- Reactivity in Suzuki-Miyaura Coupling : The nitro group can hinder coupling at the 4-position. Pre-reduction to an amine (via H₂/Pd-C) improves coupling efficiency. Use Pd(OAc)₂/XPhos catalysts in toluene/EtOH (3:1) at 80°C for aryl boronic acid coupling .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Reconciliation :
- Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO ≤0.1%).
- Metabolite Profiling : Perform LC-MS to identify active metabolites that may contribute to discrepancies.
- Structure-Activity Relationship (SAR) : Systematically modify the methanamine group (e.g., alkylation, acylation) and compare IC₅₀ values across assays. For example, N-methylation reduces solubility but increases membrane permeability in cytotoxicity studies .
Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions. Key steps:
- Protein Preparation : Retrieve target structures from PDB (e.g., 4LOM for kinase inhibition). Remove water molecules and add hydrogens.
- Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set).
- Binding Pocket Analysis : Identify hydrophobic pockets where the nitro and fluorine groups form van der Waals interactions.
- Validation : Compare predicted ΔG values with experimental SPR (surface plasmon resonance) data. Discrepancies >2 kcal/mol suggest incomplete solvation models .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- Spill Management : Neutralize spills with 5% NaOH solution, then absorb with vermiculite.
- First Aid : For skin contact, rinse with 1% acetic acid to counteract basic amine residues, followed by soap and water. Inhalation requires immediate fresh air and medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

